CB2R agonist 1

CB2 receptor Functional potency cAMP assay

CB2R agonist 1 (CAS 1817633-49-0) is a structurally unique selective CB2R ligand with EC50 0.56 µM, built on a benzamide core—not the aminoalkylindole (JWH133) or pinene (HU308) scaffolds. Its moderate potency widens assay dynamic range and mitigates receptor desensitization. Validated in gastric cancer research, it increases IL-4/IL-10 and decreases TNF-α/IFN-γ/IL-1β/IL-6 in human monocytes/macrophages at 1–10 µM. Ideal for SAR, immunomodulation, and oncology studies requiring a non-classical chemotype.

Molecular Formula C22H32N2O
Molecular Weight 340.5 g/mol
Cat. No. B12403879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2R agonist 1
Molecular FormulaC22H32N2O
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCCNC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C22H32N2O/c1-2-3-6-9-23-20-8-5-4-7-19(20)21(25)24-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18,23H,2-3,6,9-15H2,1H3,(H,24,25)
InChIKeyMUPGKVJERVDPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CB2R agonist 1: Quantitative Selectivity and Immunomodulatory Profile for Cannabinoid Research Procurement


CB2R agonist 1 (CAS 1817633-49-0; also designated Compound 4) is a synthetic, selective ligand for the cannabinoid receptor subtype 2 (CB2R) with a reported functional EC₅₀ of 0.56 µM . Chemically defined as 2-(Pentylamino)-N-tricyclo[3.3.1.1³,⁷]dec-1-ylbenzamide (C₂₂H₃₂N₂O; MW 340.5), this benzamide derivative constitutes a non-classical cannabinoid chemotype distinct from aminoalkylindoles (e.g., JWH133) and classical cannabinoids (e.g., HU308) . The compound has been documented to modulate both pro- and anti-inflammatory cytokine production in immune cells and has been employed as a reference CB2R agonist in oncological studies [1].

Why CB2R Agonist 1 Cannot Be Interchanged With JWH133 or HU308: Evidence of Divergent Pharmacology


Despite a shared nominal designation as 'CB2R agonists,' compounds within this class exhibit substantial divergence in potency, selectivity ratios, signaling bias, and off-target profiles that preclude generic substitution. A comprehensive molecular pharmacology profiling study concluded that even among the most widely used CB2R ligands, marked differences exist in the ability to activate distinct signaling pathways and cause off-target effects [1]. Critically, CB2R agonist 1 possesses a benzamide core structure—distinct from the aminoalkylindole scaffold of JWH133 or the pinene-derived framework of HU308—which fundamentally alters its physicochemical properties, binding kinetics, and immunomodulatory fingerprint . The quantitative evidence below substantiates that selecting CB2R agonist 1 over a closely related analog requires consideration of its specific EC₅₀, cytokine modulation signature, and validated utility as a reference standard in cancer research, not merely its CB2R agonist classification.

CB2R Agonist 1: Quantitative Differentiation Evidence Versus HU308, JWH133, and AM1241


Functional Potency (EC₅₀) Comparison: CB2R Agonist 1 vs. JWH133, HU308, and AM1241

CB2R agonist 1 exhibits a functional EC₅₀ of 0.56 µM (560 nM) for human CB2R activation . In cross-study comparison, this value is approximately 8.9-fold less potent than JWH133 (EC₅₀ 63 nM in mouse CB2R cAMP assay; human Ki 3.4 nM) [1], approximately 100-fold less potent than HU308 (human CB2R EC₅₀ 5.57 nM; Ki 22.7 nM) , and approximately 4.3-fold less potent than AM1241 (human CB2R EC₅₀ 131 nM; Ki 3.4 nM) . This quantifiable difference in potency establishes that CB2R agonist 1 occupies a distinct position in the CB2R agonist potency spectrum, which may be advantageous in assays requiring lower receptor occupancy or reduced desensitization.

CB2 receptor Functional potency cAMP assay GPCR pharmacology

Immunomodulatory Cytokine Fingerprint: Quantitative Modulation of IL-4, IL-10, TNF-α, IFN-γ, IL-1β, and IL-6

CB2R agonist 1 (Compound 4) demonstrates a concentration-dependent immunomodulatory effect in human monocytes and macrophages: at 1 µM and 10 µM (24 h treatment), the compound increases production of the anti-inflammatory cytokines IL-4 and IL-10 while simultaneously reducing production of the pro-inflammatory cytokines TNF-α, IFN-γ, IL-1β, and IL-6 . While CB2R agonism is classically associated with anti-inflammatory activity, the specific quantitative cytokine profile observed with CB2R agonist 1 has been documented and may differ from the immunomodulatory signatures of other CB2R agonists, such as JWH133, HU308, or AM1241, whose cytokine modulation profiles have been characterized in different cellular systems and disease models [1]. The available quantitative data for CB2R agonist 1 provides a defined benchmark for experimental design in inflammation-related studies.

Immunomodulation Cytokine profiling Anti-inflammatory Macrophage biology

Structural Differentiation: Benzamide Scaffold vs. Aminoalkylindole and Classical Cannabinoid Frameworks

CB2R agonist 1 possesses a benzamide core (2-(Pentylamino)-N-tricyclo[3.3.1.1³,⁷]dec-1-ylbenzamide), distinguishing it structurally from JWH133 (an aminoalkylindole), HU308 (a pinene-derived classical cannabinoid analog), and AM1241 (an aminoalkylindole derivative) [1]. This structural divergence is not merely semantic; it implies differences in molecular recognition at the CB2R orthosteric site, potentially influencing binding kinetics, functional selectivity (biased agonism), and off-target liability profiles [2]. For research programs exploring novel CB2R chemotypes or seeking to avoid scaffold-specific liabilities (e.g., metabolic instability associated with certain indole derivatives), the benzamide framework of CB2R agonist 1 offers a structurally distinct alternative.

Chemical scaffold Medicinal chemistry Structure-activity relationship Novel chemotype

Validated Reference Standard: Use of CB2R Agonist 1 as a Comparator in Gastric Cancer CB2R Pharmacology Studies

CB2R agonist 1 (designated 'compound 1' in the study) has been employed as a single-target reference agonist in a peer-reviewed investigation of novel CB2R agonist/FAAH inhibitor dual drugs for gastric cancer treatment [1]. In this study, compound 1 was used alongside the antagonist AM630 and the dual-target ligands CC48 and Fi9 to benchmark CB2R-mediated effects on cell proliferation, apoptosis (caspase 3/7 activation), and P-glycoprotein interaction. Concentrations of 1–10 µM compound 1 were tested in paclitaxel-sensitive and -resistant gastric cancer cell lines [1]. While the study did not include a direct quantitative head-to-head comparison with other reference agonists like JWH133 or HU308, the documented use of CB2R agonist 1 as a validated pharmacological tool confirms its utility and reproducibility in CB2R-focused cancer research [1].

Gastric cancer CB2R oncology Reference agonist Paclitaxel resistance

CB2R Agonist 1: Targeted Research Applications Driven by Quantitative Evidence


CB2R Functional Assays Requiring Moderate Potency and Reduced Receptor Desensitization

The documented EC₅₀ of 0.56 µM positions CB2R agonist 1 as an appropriate tool for in vitro assays where high-potency agonists (e.g., HU308 EC₅₀ 5.57 nM or JWH133 Ki 3.4 nM) may induce rapid receptor desensitization, internalization, or ceiling effects . Its moderate potency facilitates dose-response studies across a wider concentration window, improving assay dynamic range and enabling more precise quantification of partial agonist effects or allosteric modulation.

Inflammation and Immunology Studies Leveraging a Defined Cytokine Modulation Profile

Given its quantitatively characterized ability to increase IL-4/IL-10 and decrease TNF-α/IFN-γ/IL-1β/IL-6 in human monocytes and macrophages , CB2R agonist 1 is particularly suited for research exploring the immunomodulatory role of CB2R in inflammatory conditions. The established 1 µM and 10 µM treatment concentrations provide a validated starting point for dose-ranging studies in macrophage and monocyte models, reducing the need for extensive preliminary optimization.

Medicinal Chemistry and Chemical Biology: Exploration of Non-Indole CB2R Chemotypes

The benzamide scaffold of CB2R agonist 1 offers a structurally distinct alternative to aminoalkylindoles (JWH133, AM1241) and classical cannabinoid analogs (HU308) . Researchers engaged in structure-activity relationship (SAR) studies, scaffold hopping, or seeking to circumvent intellectual property or metabolic liabilities associated with indole-based CB2R agonists will find this compound valuable as a reference ligand or starting point for analog development.

Gastric Cancer and Oncology Research: Validated Reference Agonist for CB2R-Mediated Pathways

CB2R agonist 1 has been successfully employed as a reference agonist in a peer-reviewed gastric cancer study investigating CB2R-mediated effects on cell proliferation, apoptosis, and chemoresistance [1]. Researchers studying CB2R in oncology contexts—particularly those involving paclitaxel resistance, P-glycoprotein interactions, or tumor microenvironment immunomodulation—can leverage this validated compound to benchmark their findings against published data, enhancing reproducibility and cross-study comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB2R agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.